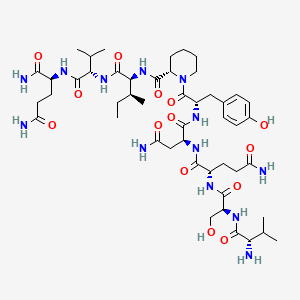
TT01001
Descripción general
Descripción
TT01001 is a chemical compound with the molecular formula C15H19Cl2N3O2S and a molecular weight of 376.3 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TT01001 typically involves the reaction of 3,5-dichloroaniline with ethyl isothiocyanate, followed by the addition of piperidine-1-carboxylate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
TT01001 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
TT01001 has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of TT01001 involves its interaction with specific molecular targets. The compound is known to bind to proteins and enzymes, altering their activity and function. This binding can lead to the inhibition of enzyme activity or modulation of signaling pathways, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-amino-1-piperidinecarboxylate: Similar in structure but lacks the dichlorophenyl and carbamothioyl groups.
Ethyl 4-oxo-1-piperidinecarboxylate: Contains a carbonyl group instead of the carbamothioyl group.
4-(N-Boc-amino)piperidine: Contains a Boc-protected amino group instead of the carbamothioyl group.
Uniqueness
TT01001 is unique due to the presence of the dichlorophenyl and carbamothioyl groups, which confer specific chemical and biological properties. These groups enhance the compound’s ability to interact with biological targets and participate in various chemical reactions.
Propiedades
Número CAS |
1022367-69-6 |
|---|---|
Fórmula molecular |
C15H19Cl2N3O2S |
Peso molecular |
376.3 g/mol |
Nombre IUPAC |
ethyl 4-[(3,5-dichlorophenyl)carbamothioylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H19Cl2N3O2S/c1-2-22-15(21)20-5-3-12(4-6-20)18-14(23)19-13-8-10(16)7-11(17)9-13/h7-9,12H,2-6H2,1H3,(H2,18,19,23) |
Clave InChI |
IBKBNNZZQOIWCI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC(CC1)NC(=S)NC2=CC(=CC(=C2)Cl)Cl |
SMILES canónico |
CCOC(=O)N1CCC(CC1)NC(=S)NC2=CC(=CC(=C2)Cl)Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ethyl 4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate TT01001 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[3-(2-Carboxyeth-1-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B1681955.png)








